molecular formula C19H23NO5 B4877521 dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B4877521
M. Wt: 345.4 g/mol
InChI Key: XHWSSEBQIOJNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as BHDP, is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. BHDP is a pyridine derivative that is commonly used as a ligand in coordination chemistry, and it has been found to exhibit a variety of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes may then interact with biological molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to exhibit a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to exhibit antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful ligand for a variety of applications, including catalysis and sensing. However, one limitation of dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of new dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate-based complexes for use in catalysis and sensing. Another area of interest is the investigation of the biochemical and physiological effects of dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its complexes, with the goal of identifying new therapeutic targets for the treatment of disease. Additionally, further studies on the mechanism of action of dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate may help to shed light on its potential applications in scientific research.

Scientific Research Applications

Dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been used extensively in scientific research as a ligand in coordination chemistry. It has been found to form stable complexes with a variety of metal ions, including copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, sensing, and imaging.

properties

IUPAC Name

dimethyl 1-butyl-4-(4-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-4-5-10-20-11-15(18(22)24-2)17(16(12-20)19(23)25-3)13-6-8-14(21)9-7-13/h6-9,11-12,17,21H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWSSEBQIOJNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

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